2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 152940-51-7
VCID: VC21161467
InChI: InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H
SMILES: C1=CC(=CC=C1C2=NC(=CO2)C=O)F
Molecular Formula: C10H6FNO2
Molecular Weight: 191.16 g/mol

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

CAS No.: 152940-51-7

Cat. No.: VC21161467

Molecular Formula: C10H6FNO2

Molecular Weight: 191.16 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde - 152940-51-7

Specification

CAS No. 152940-51-7
Molecular Formula C10H6FNO2
Molecular Weight 191.16 g/mol
IUPAC Name 2-(4-fluorophenyl)-1,3-oxazole-4-carbaldehyde
Standard InChI InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H
Standard InChI Key MVWWNJMHYKUXFN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=CO2)C=O)F
Canonical SMILES C1=CC(=CC=C1C2=NC(=CO2)C=O)F

Introduction

Chemical Identification and Properties

Basic Chemical Information

The compound 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde is precisely characterized by the following properties:

PropertyValue
Chemical Name2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde
CAS Number152940-51-7
Molecular FormulaC₁₀H₆FNO₂
Molecular Weight191.16 g/mol
IUPAC Name2-(4-fluorophenyl)-1,3-oxazole-4-carbaldehyde
Standard InChIInChI=1S/C10H6FNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H
Standard InChIKeyBDKLKNJTMLIAFE-UHFFFAOYSA-N

This compound belongs to the class of heterocyclic organic molecules containing both oxygen and nitrogen in its ring structure, specifically as part of the oxazole moiety . Its distinctive chemical signature includes the presence of a para-fluorinated phenyl group at position 2 of the oxazole ring and an aldehyde functional group at position 4.

Structural Characteristics

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde features three key structural components that define its chemical behavior:

  • Oxazole Ring: A five-membered heterocyclic ring containing both nitrogen and oxygen atoms, which contributes significantly to the compound's aromaticity and reactivity patterns. This heterocyclic foundation is critical to the molecule's biological activities and chemical versatility.

  • Fluorophenyl Group: The para-fluorinated phenyl substituent at position 2 of the oxazole ring introduces unique electronic properties to the molecule. The fluorine atom, being highly electronegative, affects the electron distribution across the molecule, potentially enhancing binding interactions with biological targets.

  • Aldehyde Functional Group: The presence of the aldehyde (-CHO) at position 4 of the oxazole ring provides a reactive site for numerous chemical transformations, making this compound particularly valuable in synthetic organic chemistry as a versatile building block.

Synthesis and Preparation

Reaction Conditions and Purification

The oxidation reaction requires careful control of temperature and reaction time for optimal yield. The standard procedure involves:

  • Dissolving the precursor alcohol in dichloromethane at low temperature (0°C)

  • Adding Dess-Martin periodinane slowly to the reaction mixture

  • Allowing the reaction to warm to room temperature with continuous stirring for several hours

  • Quenching the reaction with a saturated sodium bicarbonate solution

  • Purifying the product through column chromatography

This methodology ensures the selective oxidation of the primary alcohol to the aldehyde without further oxidation to the carboxylic acid. The purification step is crucial for obtaining the compound with high purity (typically ≥98%) required for research applications .

Applications in Research and Industry

Synthetic Organic Chemistry

In the field of synthetic organic chemistry, 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde serves as a versatile building block for creating more complex molecules. The aldehyde functionality makes it particularly useful for:

  • Condensation reactions, including aldol condensations and Schiff base formations

  • Wittig and Horner-Wadsworth-Emmons reactions for carbon-carbon bond formation

  • Reductive amination processes for the introduction of amino functionalities

These reactions facilitate the creation of structurally diverse compounds with potential applications in various fields, demonstrating the compound's utility as a synthetic intermediate .

Pharmaceutical Development

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde holds significant value in pharmaceutical research and development. Its structural features make it relevant for:

  • Development of novel drug candidates targeting various biological pathways

  • Creation of pharmacophores containing the oxazole motif, which is present in many bioactive compounds

  • Exploration of structure-activity relationships in drug design

The presence of the fluorine atom enhances the compound's drug-like properties by improving metabolic stability and bioavailability, which are crucial considerations in modern drug development. Additionally, oxazole-containing compounds have demonstrated diverse pharmacological activities, making derivatives of this compound potential candidates for drug discovery programs .

Material Science

In material science applications, 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde contributes to the development of:

  • Advanced polymeric materials through polymerization reactions involving the aldehyde group

  • Functional coatings with enhanced durability and resistance to environmental factors

  • Specialized materials with unique optical or electronic properties

The heterocyclic structure of the compound can contribute to materials with interesting physical and chemical properties, potentially leading to applications in electronic devices, sensors, or specialized coatings .

Biological Imaging

One particularly promising application of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde is in the development of fluorescent probes for biological imaging. The compound's structural features make it suitable for:

  • Creation of fluorescent tags for cellular tracking

  • Development of imaging agents for visualizing specific biological processes

  • Design of sensors for detecting biological analytes

These applications leverage the compound's potential for fluorescence, which can be enhanced through appropriate structural modifications, enabling real-time visualization of cellular processes critical for drug discovery and cellular biology studies .

Comparative Analysis with Related Compounds

Structural Analogues

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde belongs to a family of related oxazole derivatives that differ in their substitution patterns. Notable structural analogues include:

  • 2-(3-Fluorophenyl)oxazole-4-carbaldehyde: This positional isomer has the fluorine atom at the meta position (3-position) of the phenyl ring rather than the para position. This subtle difference can significantly affect the compound's electronic properties and potentially its biological activities.

  • 2-(4-Bromo-phenyl)-oxazole-4-carbaldehyde: This compound features a bromine atom instead of fluorine at the para position of the phenyl ring. The larger size and different electronic properties of bromine compared to fluorine may lead to distinct chemical reactivity and biological interactions.

  • 2-Phenyl-oxazole-4-carbaldehyde: This analogue lacks the fluorine substituent entirely, providing a useful reference point for understanding how the fluorine atom influences the properties of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde .

Functional Group Variations

Beyond structural analogues with different substituents on the phenyl ring, other related compounds include those with variations in the functional group at position 4 of the oxazole ring:

  • (2-(4-fluorophenyl)oxazol-4-yl)methanol: The alcohol precursor used in the synthesis of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde, which features a hydroxymethyl group instead of an aldehyde.

  • 2-(4-fluorophenyl)oxazole-4-carboxylic acid: A potential oxidation product of the aldehyde, featuring a carboxylic acid group that offers different reactivity patterns.

These functional group variations provide a range of chemical reactivity options and potentially different biological activities, expanding the utility of this class of compounds in various applications.

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